

N-Formyl Desloratadine mass spectrometry fragmentation pattern

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Compound of Interest		
Compound Name:	N-Formyl Desloratadine	
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An Application Note on the Mass Spectrometry Fragmentation of N-Formyl Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. The structural characterization and quantification of such minor components are critical for drug safety, quality control, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of pharmaceutical compounds and their related substances. This application note presents a proposed mass spectrometry fragmentation pattern for **N-Formyl Desloratadine** and a detailed protocol for its analysis.

Molecular Structure and Mass Information

N-Formyl Desloratadine has the chemical formula C₂₀H₁₉ClN₂O.[1][2] Its monoisotopic mass is 338.1185909 Da.[2] In positive ion electrospray ionization (ESI) mass spectrometry, it is expected to be readily observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 339.1258.



Proposed Mass Spectrometry FragmentationPattern

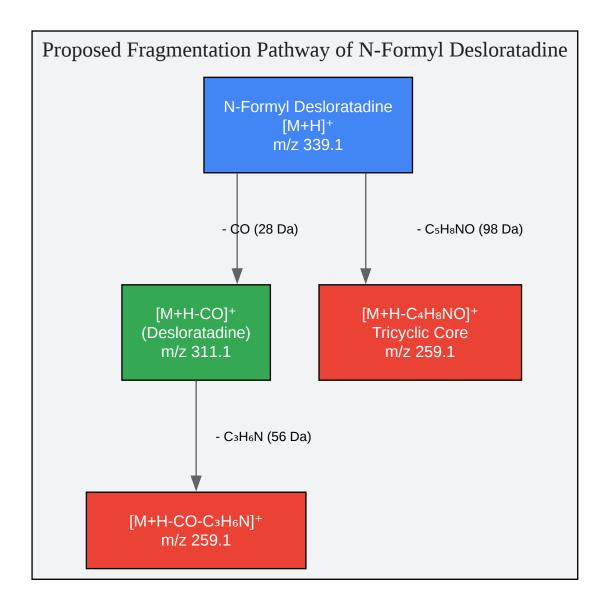
While specific experimental fragmentation data for **N-Formyl Desloratadine** is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Desloratadine and related analogs.[3][4][5] The fragmentation is expected to be initiated by cleavage events around the piperidine ring and the formyl group.

The protonated molecule ([M+H]⁺ at m/z 339.1) is anticipated to undergo several key fragmentation reactions:

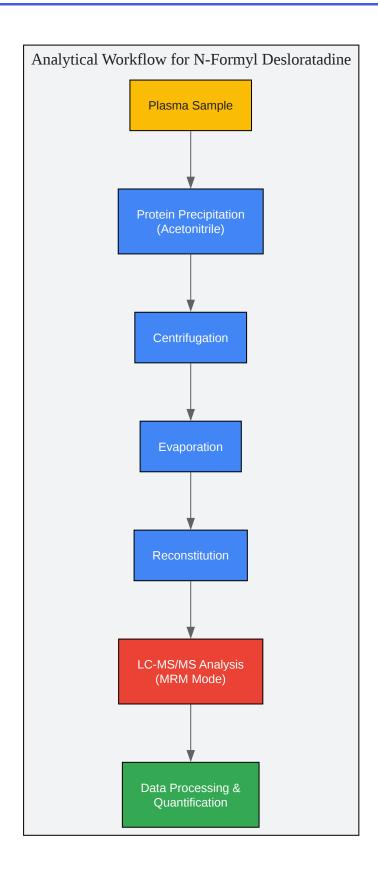
- Loss of the Formyl Group: A primary fragmentation pathway is the neutral loss of carbon monoxide (CO) from the formyl group, resulting in a fragment ion that is structurally equivalent to protonated Desloratadine at m/z 311.1.
- Cleavage of the Piperidine Ring: Following the initial loss or independently, the molecule can undergo cleavage of the piperidine ring. A characteristic fragment of Desloratadine is observed at m/z 259.1, which corresponds to the tricyclic core.[3][4] This fragment is also expected to be a major product ion for N-Formyl Desloratadine.
- Fragmentation of the Tricyclic Core: Further fragmentation of the tricyclic core can lead to smaller product ions, providing additional structural confirmation.

The proposed fragmentation pathway is visualized in the diagram below.









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